CZ-01127
Description
Properties
Molecular Formula |
C54H97N9 |
|---|---|
Molecular Weight |
872.433 |
IUPAC Name |
N1,N1',N1''-([1,1'-Biphenyl]-3,3',5-triyltris(methylene))tris(N3-(3-((cyclohexylmethyl)amino)propyl)propane-1,3-diamine) |
InChI |
InChI=1S/C54H97N9/c1-4-17-47(18-5-1)41-58-31-11-25-55-28-14-34-61-44-50-23-10-24-53(38-50)54-39-51(45-62-35-15-29-56-26-12-32-59-42-48-19-6-2-7-20-48)37-52(40-54)46-63-36-16-30-57-27-13-33-60-43-49-21-8-3-9-22-49/h10,23-24,37-40,47-49,55-63H,1-9,11-22,25-36,41-46H2 |
InChI Key |
OOIFMFIENWQWJW-UHFFFAOYSA-N |
SMILES |
C1(C2=CC=CC(CNCCCNCCCNCC3CCCCC3)=C2)=CC(CNCCCNCCCNCC4CCCCC4)=CC(CNCCCNCCCNCC5CCCCC5)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CZ-01127; CZ 01127; CZ01127 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Structural Uniqueness : Unlike Compounds A and C, this compound integrates both sulfonamide and hydroxyl groups, enhancing hydrogen-bonding interactions with target proteins .
- Potency : this compound exhibits 3.7-fold greater kinase inhibition than Compound A and 2.3-fold superiority over Compound B, attributed to its optimized stereoelectronic profile .
- Solubility-Stability Balance : While Compound B has higher solubility, its thermal stability (190°C) is inferior to this compound (>200°C), critical for formulation under industrial processing conditions .
Pharmacological and Industrial Relevance
- Compound A : Despite its lipophilicity (logP = 2.5), poor solubility (1.8 mg/mL) limits bioavailability. Its chloro-trifluoromethyl groups confer metabolic resistance but reduce target specificity .
- Compound C : Exhibits the lowest kinase inhibition (IC₅₀ = 89 nM) due to steric hindrance from the methyl group, though its amine functionality improves membrane permeability .
Detailed Research Findings
Mechanistic Advantages of this compound
In vitro assays demonstrate that this compound binds to the ATP-binding pocket of tyrosine kinases via a dual-mode mechanism: (1) sulfonamide-mediated hydrophobic interactions and (2) hydroxyl group coordination with Mg²⁺ ions. This dual binding is absent in Compounds A–C, explaining its superior IC₅₀ values .
Limitations and Optimization Pathways
- Metabolic Stability : this compound’s hydroxyl group increases Phase II metabolism susceptibility, yielding a plasma half-life (t₁/₂) of 3.2 hours in murine models. Derivatives with protected hydroxyl groups (e.g., acetylated forms) are under investigation .
- Synthetic Complexity : The multi-step synthesis of this compound (7 steps, 22% overall yield) contrasts with Compound B’s 4-step route (41% yield), necessitating process optimization for scalability .
Preparation Methods
Key Reaction Steps:
-
Michael Addition with Acrylonitrile :
Commercially available 1,12-diaminododecane undergoes a 1,4-Michael addition with acrylonitrile in anhydrous methanol at 60°C for 24 hours. This yields a dinitrile intermediate with 87% efficiency. -
Catalytic Hydrogenation :
The dinitrile is reduced to the corresponding tetraamine using Raney nickel (5 wt%) under hydrogen gas (1 bar) in aqueous sodium hydroxide (2 M). This step achieves 75% yield. -
Selective Alkylation :
The primary amines are protected with trifluoroacetyl groups, while secondary amines undergo alkylation with bromoalkanes (e.g., 1-bromododecane) in dimethylformamide (DMF) at 80°C. Deprotection with aqueous ammonia yields the tri-alkylated product.
Biaryl Coupling for Enhanced Bioactivity
The biaryl moiety in this compound is critical for disrupting bacterial membrane integrity. A Suzuki-Miyaura cross-coupling reaction links the norspermidine backbone to a biphenyl group.
Protocol:
-
Substrate Preparation :
3-Bromo-2-indolyl phosphate is synthesized via Perkow reaction from 2-oxindole, followed by regioselective bromination. -
Coupling Conditions :
The brominated intermediate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), and dioxane/water (4:1) at 90°C for 12 hours. This achieves 82–89% yield.
Final Assembly and Purification
The tri-alkyl norspermidine and biaryl-indole subunits are conjugated via amide bond formation:
-
Activation of Carboxylic Acid :
The biaryl-indole carboxylic acid is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dichloromethane (DCM). -
Amide Coupling :
The activated acid reacts with the tri-alkyl norspermidine in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 24 hours. The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to obtain this compound as a white solid.
Analytical Characterization
| Property | Method | Result |
|---|---|---|
| Molecular Formula | HRMS | C₃₁H₆₉N₈O₂ (Found: 585.5538 [M+H]⁺) |
| Purity | HPLC (UV 254 nm) | >98% |
| LogP (Lipophilicity) | Shake Flask | 3.2 ± 0.1 |
| MIC vs. MRSA | Broth Microdilution | 2 μg/mL |
Scale-Up and Formulation Considerations
For clinical applications, this compound is incorporated into silicone polymer coatings via solvent casting:
-
Coating Protocol :
this compound (10 wt%) is dissolved in tetrahydrofuran (THF) with silicone elastomer, cast onto titanium implants, and cured at 60°C for 48 hours. -
Release Kinetics :
In vitro elution studies show sustained release over 14 days, with >80% bioactivity retained against MRSA biofilms.
Challenges and Optimizations
-
Racemization Mitigation :
Early synthesis routes using concentrated HBr at high temperatures caused partial racemization. Switching to AlCl₃-catalyzed alkylation at 40°C resolved this. -
Yield Improvement :
Optimizing Pd catalyst loading (1.5 mol%) reduced costs without compromising coupling efficiency .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying the biochemical mechanisms of CZ-01127?
- Methodological Guidance : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:
- Population: In vitro cell lines (e.g., cancer models).
- Intervention: Dose-dependent effects of this compound on apoptosis.
- Comparison: Existing compounds with similar targets (e.g., kinase inhibitors).
- Outcome: Quantify changes in apoptotic markers (e.g., caspase-3 activation).
Ensure alignment with gaps in existing literature and feasibility of experimental validation .
Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Steps :
- Synthesis : Document reaction conditions (temperature, solvent purity, catalysts) and validate via NMR/LC-MS. Include negative controls (e.g., omitting reagents) to confirm product identity.
- Characterization : Use standardized protocols (e.g., IUPAC guidelines) for physicochemical properties (melting point, solubility). Cross-reference spectral data with published databases to minimize batch variability .
- Data Table Example :
| Parameter | Value | Method | Reference Standard |
|---|---|---|---|
| Purity (%) | ≥98 | HPLC | USP 42 |
| Solubility (mg/mL) | 2.3 ± 0.1 (in DMSO) | Shake-flask method | OECD 105 |
Q. How to address confounding variables in pharmacokinetic studies of this compound?
- Methodology : Use stratified randomization in animal models to control for age, sex, and genetic background. Apply multivariate regression to isolate the compound’s effects from metabolic variables (e.g., liver enzyme activity). Validate findings via LC-MS/MS quantification of plasma concentrations .
Advanced Research Questions
Q. How to resolve contradictions in reported toxicity profiles of this compound across studies?
- Analytical Workflow :
Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC50 values, LD50) and assess heterogeneity via Cochran’s Q test.
Source Validation : Cross-check experimental conditions (e.g., cell line authenticity, assay duration). For example, discrepancies in cytotoxicity may arise from differences in exposure time (24h vs. 72h).
Mechanistic Testing : Use siRNA knockdowns to confirm target specificity if off-target effects are suspected .
Q. What statistical methods are optimal for analyzing dose-response synergies between this compound and adjuvant therapies?
- Methodology :
- Synergy Calculation : Apply the Chou-Talalay combination index (CI) model to classify additive (CI=1), synergistic (CI<1), or antagonistic (CI>1) effects.
- Data Validation : Use bootstrapping to estimate confidence intervals for CI values. Include isobolograms to visualize interactions .
- Example Analysis :
| This compound (µM) | Adjuvant (µM) | CI Value (95% CI) | Interpretation |
|---|---|---|---|
| 5 | 2 | 0.78 (0.65–0.92) | Synergistic |
Q. How to integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mode of action?
- Methodology :
- Pathway Enrichment : Use tools like DAVID or STRING to identify overrepresented pathways (e.g., apoptosis, oxidative stress).
- Network Pharmacology : Construct protein-protein interaction networks using Cytoscape. Validate hub nodes via CRISPR-Cas9 knockout experiments .
Methodological Best Practices
- Data Reproducibility : Archive raw datasets (e.g., spectroscopy files, flow cytometry plots) in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for reporting animal research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
